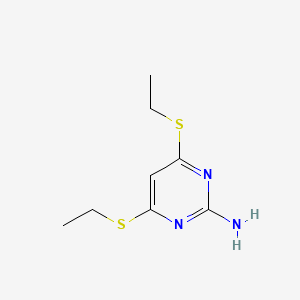
4,6-Bis(ethylsulfanyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Bis(ethylsulfanyl)pyrimidin-2-amine is a chemical compound with the molecular formula C8H13N3S2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is characterized by the presence of two ethylsulfanyl groups attached to the 4th and 6th positions of the pyrimidine ring, and an amino group at the 2nd position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(ethylsulfanyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine structure.
S-Methylation: The compound is then subjected to S-methylation to introduce the ethylsulfanyl groups.
Oxidation: The methylsulfanyl groups are oxidized to form the desired ethylsulfanyl groups.
Formation of Guanidines: Finally, the compound is reacted with suitable amines to form the guanidine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Bis(ethylsulfanyl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylsulfanyl groups.
Substitution: The amino group at the 2nd position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-ethylsulfanylated pyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 4,6-Bis(ethylsulfanyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in the metabolic pathways of protozoan parasites.
Pathways Involved: It interferes with the biosynthesis of nucleic acids and proteins in the parasites, leading to their death.
Comparaison Avec Des Composés Similaires
4,6-Bis(ethylsulfanyl)pyrimidin-2-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 4,6-Bis(methylsulfanyl)pyrimidin-2-amine, 4-(methylsulfanyl)-6-(pyridin-2-yl)pyrimidin-2-amine.
Uniqueness: The presence of ethylsulfanyl groups instead of methylsulfanyl groups provides different chemical reactivity and biological activity.
Propriétés
Numéro CAS |
6310-01-6 |
|---|---|
Formule moléculaire |
C8H13N3S2 |
Poids moléculaire |
215.3 g/mol |
Nom IUPAC |
4,6-bis(ethylsulfanyl)pyrimidin-2-amine |
InChI |
InChI=1S/C8H13N3S2/c1-3-12-6-5-7(13-4-2)11-8(9)10-6/h5H,3-4H2,1-2H3,(H2,9,10,11) |
Clé InChI |
IEHTUUOMCXABRK-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=CC(=NC(=N1)N)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[3-methyl-5-oxo-1-(pyridine-4-carbonyl)-4H-pyrazol-4-yl]diazenyl]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996730.png)
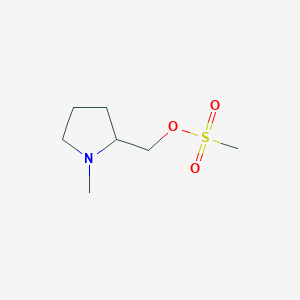
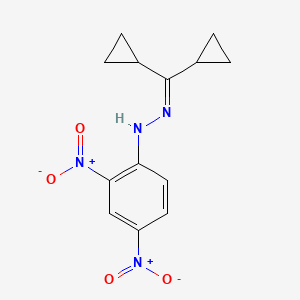
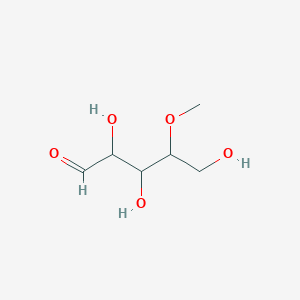
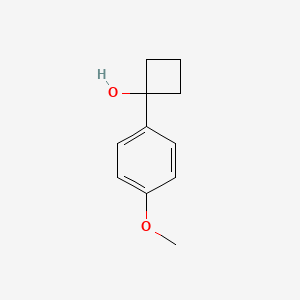
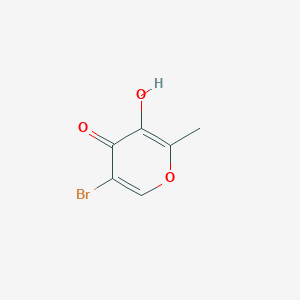

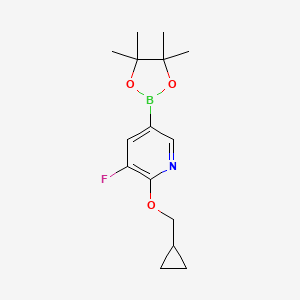

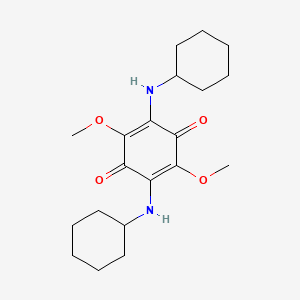

![3-[(3-Nitrophenyl)methoxy]aniline](/img/structure/B13996789.png)
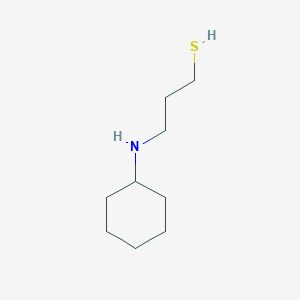
![4-[(e)-(2,6-Diaminopyridin-3-yl)diazenyl]-n-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B13996809.png)
